

# A Comparative Analysis of Nav1.7 Channel Blockers: PF-05089771 vs. CNV1014802

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF 05089771 |           |
| Cat. No.:            | B609952     | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Nav1.7 channel blockers, PF-05089771 and CNV1014802. This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, selectivity, and clinical efficacy in pain management.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in the transmission of pain signals. Genetic studies have linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors, including PF-05089771 and CNV1014802, as potential non-opioid analgesics.

## **Mechanism of Action and Selectivity**

Both PF-05089771 and CNV1014802 are state-dependent sodium channel blockers, meaning they preferentially bind to and inhibit Nav channels in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pain states.

PF-05089771, developed by Pfizer, is a potent and highly selective inhibitor of the Nav1.7 channel.[1][2] It demonstrates significant selectivity for Nav1.7 over other Nav channel subtypes, including those involved in cardiac and central nervous system function.[1][3] The compound interacts with the voltage-sensor domain of domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[4][5] This state-dependent binding contributes to its targeted action on pain-sensing neurons.



CNV1014802 (also known as raxatrigine or BIIB074), developed by Convergence Pharmaceuticals (later acquired by Biogen), was initially characterized as a selective Nav1.7 inhibitor.[6][7] However, subsequent studies have indicated that it is a less selective sodium channel blocker, with activity against multiple Nav subtypes.[8][9] Its mechanism involves enhancing the fast inactivation of the Nav1.7 channel, thereby reducing neuronal excitability. [10][11]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Nav1.7 inhibition.

## **Quantitative Comparison of In Vitro Potency**

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of PF-05089771 and CNV1014802 against various Nav channel subtypes.



| Target       | PF-05089771 IC50 (nM)           | CNV1014802 IC50 (μM)                     |
|--------------|---------------------------------|------------------------------------------|
| Human Nav1.7 | 11 (inactivated state)[1][3][4] | 1.77 (holding potential -70 mV) [10][11] |
| Human Nav1.1 | 850[1]                          | ~20[9]                                   |
| Human Nav1.2 | 110[1]                          | ~10[9]                                   |
| Human Nav1.3 | 11,000[1]                       | ~15[9]                                   |
| Human Nav1.4 | 10,000[1]                       | ~8[9]                                    |
| Human Nav1.5 | 25,000[1]                       | ~66[9]                                   |
| Human Nav1.6 | 160[1]                          | ~14[9]                                   |
| Human Nav1.8 | >10,000[3]                      | ~6[9]                                    |
| Rat Nav1.7   | 171[1]                          | Not Available                            |
| Mouse Nav1.7 | 8[1]                            | Not Available                            |

## **Clinical Development and Efficacy**

The clinical development pathways for PF-05089771 and CNV1014802 have yielded divergent outcomes, providing valuable insights into the translation of preclinical findings to clinical efficacy.

PF-05089771 underwent several Phase II clinical trials for various pain indications. While it showed a statistically significant improvement in postoperative dental pain compared to placebo, its efficacy was only about half that of ibuprofen.[12] In a study on inherited erythromelalgia, a single dose reduced heat-induced pain, but the study size was very small. [12] A key trial in painful diabetic neuropathy showed a disappointing lack of statistically significant improvement in pain scores compared to placebo, while the active control, pregabalin, demonstrated a robust effect.[12][13] Consequently, the development of PF-05089771 was discontinued.[14][15]

CNV1014802 demonstrated positive results in Phase II clinical trials. A study in patients with trigeminal neuralgia, a severe form of facial pain, showed a consistent and statistically significant reduction in pain severity and the number of paroxysms compared to placebo.[6][16]



The drug was well-tolerated in this study.[6] Another Phase II trial in patients with lumbosacral radiculopathy (sciatica) also reported a statistically significant reduction in pain.[17] CNV1014802 received orphan-drug designation from the FDA for the treatment of trigeminal neuralgia.[18]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7
   Inhibitor, Using a Battery of Pain Models in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convergence Pharmaceuticals' Novel Sodium Channel Blocker CNV1014802 Shows Excellent Efficacy And Safety In Ground-Breaking Phase II Trigeminal Neuralgia Study -BioSpace [biospace.com]



- 7. m.script-one.com [m.script-one.com]
- 8. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PF-05089771 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Convergence Pharmaceuticals' Novel Sodium Channel Blocker CNV1014802 Shows Excellent Efficacy and Safety in Ground-breaking Phase II Trigeminal Neuralgia Study [prnewswire.com]
- 17. Convergence Pharmaceuticals' Novel Nav1.7 Selective Sodium Channel Blocker CNV1014802 Demonstrates Proof of Concept in Second Neuropathic Pain Study in Lumbosacral Radiculopathy [prnewswire.com]
- 18. Convergence Pharmaceuticals Receives Orphan-Drug Designation for Nav1.7 Blocking Pain Drug CNV1014802 [prnewswire.com]
- To cite this document: BenchChem. [A Comparative Analysis of Nav1.7 Channel Blockers: PF-05089771 vs. CNV1014802]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609952#comparative-analysis-of-pf-05089771-and-cnv1014802]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com